molecular formula C17H18ClNO4 B5634046 N-(3-chloro-4-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide

Cat. No. B5634046
M. Wt: 335.8 g/mol
InChI Key: GMQILCSSFQRJJK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide is a chemical compound studied for various applications, especially in the field of pharmaceuticals and dyes. It has been the focus of research due to its potential utility in the synthesis of other complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves hydrogenation processes. For instance, N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, is produced via the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using novel catalysts for higher selectivity and stability (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of similar acetamide compounds has been extensively studied. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide crystallizes as non-planar discrete molecules linked by intermolecular hydrogen bonds (Rohan A. Davis & P. Healy, 2010).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often result in various products depending on the reaction conditions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different compounds, suggesting a common reaction path (N. Agarwal & R. Mital, 1976).

Physical Properties Analysis

The physical properties of these compounds are often characterized by their crystalline structures and melting points, which can be determined through X-ray diffraction and spectroscopic techniques. Studies on similar compounds, like 2-hydroxy-N-methyl-N-phenyl-acetamide, provide insights into their physical characteristics (Z. Zhong-cheng & Shu Wan-yin, 2002).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-3-22-15-6-4-5-7-16(15)23-11-17(20)19-12-8-9-14(21-2)13(18)10-12/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQILCSSFQRJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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